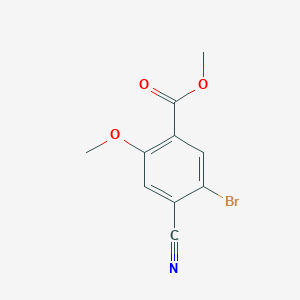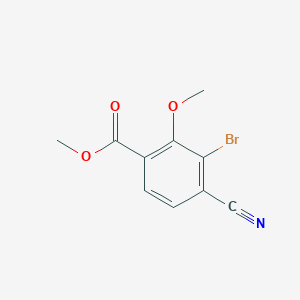
3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid
Übersicht
Beschreibung
3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid, commonly referred to as BCDMFPA, is an organobromine compound. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. BCDMFPA is used in a variety of scientific research applications, including as a reagent for organic synthesis and as a probe for biological studies.
Wissenschaftliche Forschungsanwendungen
BCDMFPA is used in a variety of scientific research applications, including as a reagent for organic synthesis and as a probe for biological studies. It has been used for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a fluorescent probe for the detection of proteins and other biomolecules.
Wirkmechanismus
BCDMFPA is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine. By inhibiting this enzyme, BCDMFPA can increase the levels of acetylcholine in the brain, resulting in increased alertness and enhanced cognitive performance.
Biochemical and Physiological Effects
BCDMFPA has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase the levels of acetylcholine in the brain, resulting in improved memory and learning. It has also been shown to increase the levels of dopamine and norepinephrine, resulting in increased alertness and improved mood. Additionally, BCDMFPA has been shown to reduce inflammation in the brain and improve cognitive function in patients with Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
BCDMFPA has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easily synthesized from readily available starting materials. Additionally, it is a relatively stable compound, making it ideal for use in long-term experiments. However, BCDMFPA is a relatively toxic compound, and it should be handled with caution.
Zukünftige Richtungen
BCDMFPA has a wide range of potential applications in scientific research. It could be used as a probe for the detection of proteins and other biomolecules, as well as for the synthesis of pharmaceuticals, pesticides, and dyes. Additionally, it could be used to study the effects of acetylcholinesterase inhibition on cognitive performance and mood. Finally, it could be used to study the effects of inflammation on cognitive function in patients with Alzheimer’s disease.
Eigenschaften
IUPAC Name |
2-[3-bromo-6-cyano-2-(difluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-7-2-1-5(4-14)6(3-8(15)16)9(7)10(12)13/h1-2,10H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLCOOBAFCOOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)CC(=O)O)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-cyano-2-(difluoromethyl)phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















